
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 170.16 g/mol . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, compounds containing the furan-3-carboxylate core, such as EEO-4,5-DHC, have been used as starting materials for the synthesis of diverse analogs.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3 . Its canonical SMILES representation is CCOC(=O)C1=C(OCC1=O)C .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 52.6 Ų and contains 12 heavy atoms . It has a complexity of 252 and does not contain any hydrogen bond donors but has 4 hydrogen bond acceptors . It has a rotatable bond count of 3 .Mécanisme D'action
Target of Action
The primary targets of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate are the proteins involved in the apoptosis pathway, such as caspase-3, Bax, and Bcl-2 . These proteins play a crucial role in the regulation of cell death and survival .
Mode of Action
This compound interacts with its targets by inducing changes in their activity and expression levels. It activates caspase-3, upregulates Bax, and downregulates Bcl-2 . These changes result in the induction of apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound affects the apoptosis pathway, leading to downstream effects such as an increase in intracellular calcium (Ca2+) and reactive oxygen species (ROS) production . These changes alter the mitochondrial membrane potential, which is a key event in the initiation of apoptosis .
Pharmacokinetics
Its ability to induce apoptosis in cells suggests that it can be absorbed and distributed within the body to reach its target sites . The impact of these properties on the compound’s bioavailability is currently unclear and warrants further investigation.
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in cell proliferation and the induction of apoptosis in a concentration-dependent manner . This is associated with changes in the activity and expression of key proteins in the apoptosis pathway .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in laboratory experiments is that it is a versatile compound with a wide range of applications. It is also relatively easy to synthesize and can be used in a variety of experiments. However, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound can be toxic in high concentrations, so it is important to use it with caution.
Orientations Futures
There are a number of potential future directions for the use of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in scientific research. These include further studies of its mechanism of action, its effects on the metabolism of drugs, and its potential uses in drug development. Additionally, this compound could be used to develop new methods of drug delivery, as well as to study the effects of drugs on the brain and other organs. Finally, this compound could be used to develop new methods of diagnosing and treating diseases.
Applications De Recherche Scientifique
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate has a wide range of applications in scientific research. It has been used in studies of enzyme kinetics, protein structure, and drug metabolism. It has also been used to study the effects of drugs on the human body, as well as to study the mechanisms of action of drugs.
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with this compound .
Analyse Biochimique
Biochemical Properties
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with caspase-3, an enzyme crucial for the execution-phase of cell apoptosis . The interaction between this compound and caspase-3 leads to the activation of the enzyme, promoting programmed cell death in certain cell types .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human promyelocytic leukemia HL-60 cells, this compound has been observed to induce apoptosis by increasing intracellular calcium levels and reactive oxygen species (ROS) production . These changes lead to alterations in mitochondrial membrane potential and the expression of apoptosis-related proteins such as Bax and Bcl-2 . Additionally, this compound influences cell signaling pathways and gene expression, further contributing to its apoptotic effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to caspase-3, leading to its activation and subsequent cleavage of cellular substrates that drive apoptosis . Furthermore, this compound modulates the expression of genes involved in apoptosis, such as upregulating Bax and downregulating Bcl-2 . These changes in gene expression contribute to the compound’s pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the compound’s apoptotic effects persist, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on non-target cells and tissues . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs through enzymatic reactions that modify its furan ring structure, leading to the formation of metabolites with distinct biochemical properties . These metabolic transformations can influence the compound’s activity and efficacy in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in certain cellular compartments, affecting its localization and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential.
Propriétés
IUPAC Name |
ethyl 2-methyl-4-oxofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCRRDMHCZRVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485194 | |
| Record name | ST51035772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3511-34-0 | |
| Record name | ST51035772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



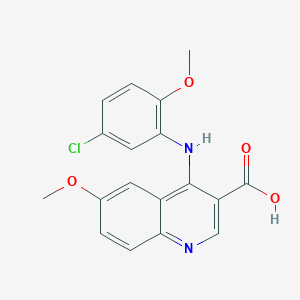

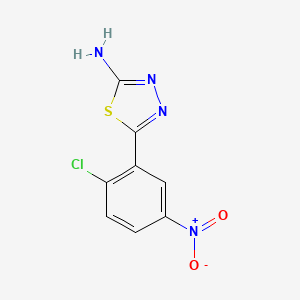
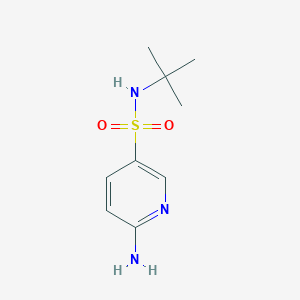

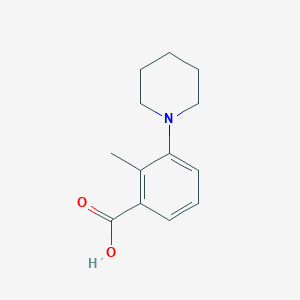



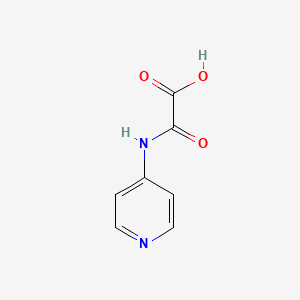

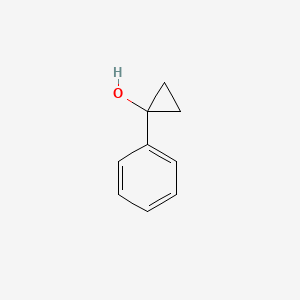
![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)
